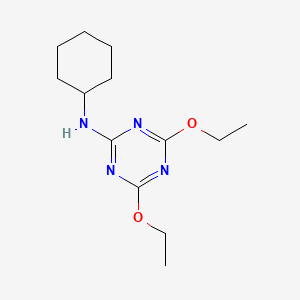![molecular formula C20H17NO3 B5728411 1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
1-benzyl-4-[(4-nitrobenzyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[(4-nitrobenzyl)oxy]benzene, commonly known as BNBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNBD is a versatile compound that can be synthesized using different methods, and its unique properties make it an excellent candidate for scientific research.
Mécanisme D'action
The mechanism of action of BNBD is not fully understood; however, it is believed to act by inhibiting the growth of cancer cells. BNBD has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
BNBD has been shown to exhibit low toxicity in vitro and in vivo studies, making it a safe compound for use in scientific research. However, further studies are needed to determine the long-term effects of BNBD on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BNBD is its ease of synthesis, making it readily available for use in scientific research. However, one of the limitations of BNBD is its low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of BNBD in scientific research. One possible direction is the development of novel anti-cancer drugs based on the structure of BNBD. Another potential direction is the use of BNBD as a building block in the synthesis of novel organic compounds with unique properties.
Conclusion:
In conclusion, BNBD is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNBD can be synthesized using different methods, and its unique properties make it an excellent candidate for scientific research. Further studies are needed to fully understand the mechanism of action and long-term effects of BNBD on human health.
Méthodes De Synthèse
BNBD can be synthesized using several methods, including the Williamson ether synthesis, Suzuki coupling, and Friedel-Crafts reaction. The Williamson ether synthesis involves the reaction between benzyl chloride and 4-nitrophenol in the presence of a base, resulting in the formation of 4-nitrobenzyl ether. This compound is then reacted with benzyl bromide in the presence of a base to yield BNBD.
Applications De Recherche Scientifique
BNBD has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BNBD has been shown to exhibit potent anti-cancer properties, making it a promising candidate for the development of novel anti-cancer drugs. BNBD has also been used as a building block in the synthesis of various organic compounds, including dendrimers and polymers.
Propriétés
IUPAC Name |
1-benzyl-4-[(4-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-21(23)19-10-6-18(7-11-19)15-24-20-12-8-17(9-13-20)14-16-4-2-1-3-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFAHXAWUXSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Benzylphenoxy)methyl]-4-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)


![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

